molecular formula C16H19FN2O B2450629 2-Azaspiro[5.5]undec-9-en-2-yl-(6-fluoropyridin-3-yl)methanone CAS No. 1436316-10-7

2-Azaspiro[5.5]undec-9-en-2-yl-(6-fluoropyridin-3-yl)methanone

Cat. No.: B2450629
CAS No.: 1436316-10-7
M. Wt: 274.339
InChI Key: STUBCOZIXXTPFH-UHFFFAOYSA-N
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Description

2-Azaspiro[5.5]undec-9-en-2-yl-(6-fluoropyridin-3-yl)methanone is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro junction where a nitrogen atom is part of the spiro ring system, making it a valuable scaffold in medicinal chemistry and drug design.

Properties

IUPAC Name

2-azaspiro[5.5]undec-9-en-2-yl-(6-fluoropyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2O/c17-14-6-5-13(11-18-14)15(20)19-10-4-9-16(12-19)7-2-1-3-8-16/h1-2,5-6,11H,3-4,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STUBCOZIXXTPFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC=CC2)CN(C1)C(=O)C3=CN=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azaspiro[5.5]undec-9-en-2-yl-(6-fluoropyridin-3-yl)methanone typically involves multiple steps, starting from readily available starting materials. One common approach involves the annulation of a cyclopentane ring with a pyridine derivative. The reaction conditions often include the use of strong bases and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Azaspiro[5.5]undec-9-en-2-yl-(6-fluoropyridin-3-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride (NaH).

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

The compound 2-Azaspiro[5.5]undec-9-en-2-yl-(6-fluoropyridin-3-yl)methanone , identified by its CAS number 1436316-10-7, presents a unique structure that has garnered attention in various scientific fields. Its potential applications span medicinal chemistry, material science, and biological research. This article will explore these applications in detail, supported by data tables and case studies.

Anticancer Activity

Recent studies have indicated that compounds with spirocyclic structures exhibit promising anticancer properties. For instance, research has shown that derivatives of spiro compounds can inhibit specific kinases involved in cancer progression. The unique structure of this compound may enhance its efficacy against certain cancer types due to its ability to interact with multiple biological targets.

Neuroprotective Effects

There is growing interest in the neuroprotective effects of azaspiro compounds. Preliminary studies suggest that this compound may exhibit neuroprotective properties by modulating neurotransmitter systems or providing antioxidant effects, which could be beneficial in treating neurodegenerative diseases.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. The presence of the fluorinated pyridine moiety is believed to enhance its interaction with microbial targets, potentially leading to the development of new antimicrobial agents.

Table 1: Summary of Biological Activities

Activity TypeTargetResultReference
AnticancerKinase InhibitionIC50 values in low nanomolar range
NeuroprotectionNeurotransmitter ModulationSignificant protective effect observed
AntimicrobialBacterial StrainsEffective against multiple strains

Case Study 1: Synthesis and Evaluation of Anticancer Activity

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and evaluated their anticancer activity against breast cancer cell lines. The findings demonstrated that certain modifications to the compound significantly enhanced its potency, suggesting a structure-activity relationship that could guide future drug design efforts.

Case Study 2: Neuroprotective Mechanisms

Another investigation focused on the neuroprotective mechanisms of this compound in models of neurodegeneration. The study utilized in vitro assays to assess the effects on neuronal survival under oxidative stress conditions, revealing that the compound effectively reduced cell death and improved cell viability.

Case Study 3: Antimicrobial Efficacy

A comprehensive evaluation of the antimicrobial properties was conducted against both Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited notable inhibitory effects, providing a basis for further exploration as a potential therapeutic agent in infectious diseases.

Mechanism of Action

The mechanism of action of 2-Azaspiro[5.5]undec-9-en-2-yl-(6-fluoropyridin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, modulating the activity of these targets and influencing biological pathways. This compound can inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Azaspiro[3.4]octane: Another spirocyclic compound with a smaller ring system.

    Spiro[5.5]undecane derivatives: Compounds with similar spiro structures but different functional groups.

Uniqueness

2-Azaspiro[5.5]undec-9-en-2-yl-(6-fluoropyridin-3-yl)methanone stands out due to its specific combination of a spirocyclic core with a fluoropyridine moiety, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

2-Azaspiro[5.5]undec-9-en-2-yl-(6-fluoropyridin-3-yl)methanone is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and oncology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique spirocyclic structure, which contributes to its biological properties. The key components include:

  • Azaspiro Framework : This structure often enhances binding affinity to biological targets.
  • Fluoropyridine Moiety : The presence of fluorine can increase lipophilicity and metabolic stability.

Molecular Formula

The molecular formula for this compound is C15H16FN2OC_{15}H_{16}FN_{2}O, with a molecular weight of approximately 256.30 g/mol.

Research indicates that this compound acts primarily as an antagonist at specific receptors, particularly the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is implicated in various neurological conditions, including anxiety and depression.

Key Findings:

  • mGluR5 Antagonism : Studies have shown that the compound effectively inhibits mGluR5, which may lead to anxiolytic effects without the sedative side effects commonly associated with traditional anxiolytics .
  • Neuroprotective Effects : In vitro studies demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in neurodegenerative diseases .

Anticancer Potential

The compound has also been investigated for its anticancer properties:

  • Inhibition of Tumor Growth : In preclinical models, it exhibited significant inhibition of tumor cell proliferation in various cancer cell lines, including breast and prostate cancer .
  • Mechanistic Insights : It has been shown to induce apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology .

Summary of Biological Activities

Activity TypeEffectReference
mGluR5 AntagonismReduces anxiety-like behaviors
NeuroprotectionProtects against oxidative stress
Anticancer ActivityInhibits tumor growth in cell lines
Apoptosis InductionActivates caspase pathways

Case Study 1: Neuroprotective Efficacy

A study conducted on neuronal cell lines treated with this compound showed a significant decrease in cell death rates compared to control groups under oxidative stress conditions. The results indicated enhanced survival rates and reduced markers of apoptosis.

Case Study 2: Cancer Cell Line Testing

In a series of experiments involving various cancer cell lines, including MCF-7 (breast cancer) and PC3 (prostate cancer), treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased apoptosis rates correlating with higher concentrations of the compound.

Q & A

Basic Questions

Q. What synthetic strategies are recommended for preparing 2-Azaspiro[5.5]undec-9-en-2-yl-(6-fluoropyridin-3-yl)methanone?

  • Methodological Answer : Multi-step organic synthesis is typically employed. A plausible route involves:

Spirocyclic Core Formation : Cyclocondensation of a ketone precursor (e.g., cyclohexanone) with amines under acidic conditions (e.g., HCl in ethanol) to generate the 2-azaspiro[5.5]undecane scaffold .

Fluoropyridinyl Introduction : Friedel-Crafts acylation or nucleophilic substitution to attach the 6-fluoropyridin-3-yl group, using catalysts like AlCl₃ .

  • Critical Parameters : Controlled temperature (reflux conditions), inert atmosphere (N₂), and purification via column chromatography. Yields range from 25–30% for analogous spiro compounds .

Q. How is the structural integrity of this compound confirmed?

  • Methodological Answer : A combination of analytical techniques is required:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify spirocyclic connectivity and fluoropyridinyl substitution patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • X-ray Crystallography : For unambiguous stereochemical assignment, particularly for diastereomers (e.g., C7 configuration in spiro systems) .

Advanced Questions

Q. How can computational methods predict the reactivity of the spirocyclic and fluoropyridinyl moieties?

  • Methodological Answer :

  • Ab Initio Molecular Orbital Calculations : Geometry optimization at the HF/3-21G or MP2/6-311G level to study ring strain and substituent effects .
  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) of the fluoropyridinyl group, influencing electrophilic substitution sites .
  • Molecular Dynamics (MD) : Simulates solvent interactions and conformational stability of the spiro system .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., 3,9-diazaspiro[5.5]undecane derivatives) to isolate contributions of the fluoropyridinyl group to receptor binding .
  • Receptor Binding Assays : Radioligand displacement studies (e.g., GABAₐ receptor modulation) to quantify affinity and selectivity .
  • Metabolic Stability Testing : LC-MS/MS analysis of hepatic microsomal degradation to differentiate intrinsic activity from pharmacokinetic artifacts .

Q. How can synthetic yields be optimized for large-scale research applications?

  • Methodological Answer :

  • Catalyst Screening : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) for Friedel-Crafts efficiency .
  • Solvent Engineering : Use polar aprotic solvents (DMF, DMSO) to enhance spirocyclization rates .
  • Flow Chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions in exothermic steps .

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